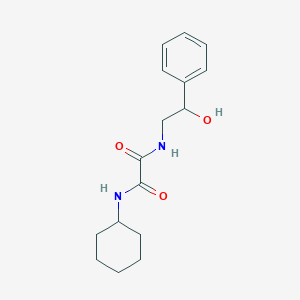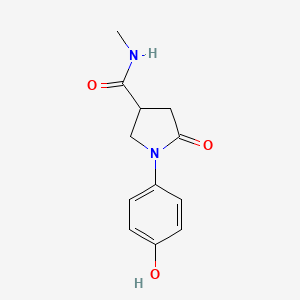
N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide
Descripción general
Descripción
N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide, also known as CX5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I transcription is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for cell growth and proliferation. CX5461 has been shown to have potential as an anticancer agent, particularly in tumors that are dependent on high levels of rRNA synthesis.
Mecanismo De Acción
N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide inhibits Pol I transcription by binding to a specific DNA sequence within the rRNA gene promoter. This results in a decrease in rRNA synthesis and leads to the activation of the p53 pathway, which triggers cell death. N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide has also been shown to have an effect on DNA damage response pathways, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide has been shown to have a range of biochemical and physiological effects. In addition to its effect on Pol I transcription and the p53 pathway, N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide has been shown to induce DNA damage and activate the ATM/ATR pathway. N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide has also been shown to induce apoptosis and inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide as a research tool is its specificity for Pol I transcription. This allows researchers to study the role of rRNA synthesis in various biological processes, including cancer. However, N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide has limitations as a research tool, including its cost and the complexity of its synthesis. In addition, N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide. One area of interest is the development of combination therapies that include N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide and other anticancer agents. Another area of interest is the identification of biomarkers that can predict response to N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide treatment. Additionally, there is interest in developing more potent and selective inhibitors of Pol I transcription that could be used as anticancer agents.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide has been extensively studied in preclinical models of cancer. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, ovarian, and pancreatic cancer cells. N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide has also been shown to be effective in combination with other anticancer agents.
Propiedades
IUPAC Name |
N'-cyclohexyl-N-(2-hydroxy-2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-14(12-7-3-1-4-8-12)11-17-15(20)16(21)18-13-9-5-2-6-10-13/h1,3-4,7-8,13-14,19H,2,5-6,9-11H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRDXZTVMGSRDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methoxybenzamide](/img/structure/B4167907.png)
![N-{1-[4-ethyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methoxybenzamide](/img/structure/B4167915.png)

![(1-bicyclo[2.2.1]hept-2-ylethyl)[4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B4167925.png)
![1-{2-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}ethanone hydrochloride](/img/structure/B4167948.png)

![2-methyl-N-(4-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B4167958.png)
![7-isopropyl-1,3-dimethyl-8-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4167963.png)
![methyl 2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4167964.png)
![N-{2-[4-(2-chloro-5-ethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)thiourea](/img/structure/B4167966.png)
![N-(5-{[2-(acetylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B4167973.png)
![2-[(2-hydroxyethyl)thio]-3-(3-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4167979.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4168017.png)
![8'-ethoxy-4',4',6'-trimethyl-2,3,4,9-tetrahydro-4'H-spiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4168021.png)